4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile
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Overview
Description
4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile is a complex organic compound that features a unique structure combining multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Preparation Methods
The synthesis of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves multiple steps, starting with the preparation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core. This core is typically synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The benzylation and subsequent nitrile formation are achieved through nucleophilic substitution reactions, often using reagents like benzyl bromide and sodium cyanide under basic conditions .
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality.
Chemical Reactions Analysis
4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Its potential as a kinase inhibitor makes it a candidate for drug development, particularly in cancer research.
Industry: It is used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have shown that this compound forms essential hydrogen bonds with key amino acids in the enzyme’s active site .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzoic acid
- 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzamide
These compounds share a similar core structure but differ in their functional groups, which can significantly affect their biological activities and chemical properties. The uniqueness of 4-{[3-(7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile lies in its specific substitution pattern, which imparts distinct biological activity and makes it a valuable compound for research .
Properties
Molecular Formula |
C20H13N7O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
4-[[3-(3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenyl]methoxy]benzonitrile |
InChI |
InChI=1S/C20H13N7O/c21-9-13-4-6-16(7-5-13)28-11-14-2-1-3-15(8-14)18-24-20-17-10-23-25-19(17)22-12-27(20)26-18/h1-8,10,12H,11H2,(H,23,25) |
InChI Key |
PPDLGWKRXNDSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4)COC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
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